1-(4-methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride
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Overview
Description
1-(4-Methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a methoxybenzyl group attached to the pyrazole ring, which is further substituted with dimethyl groups. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
The synthesis of 1-(4-methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones or β-ketoesters under acidic or basic conditions to form the pyrazole ring.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced via nucleophilic substitution reactions, where the pyrazole intermediate reacts with 4-methoxybenzyl halides in the presence of a base.
Dimethylation: The dimethyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(4-Methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The methoxybenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted pyrazole derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding pyrazole carboxylic acids or amides.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, platinum), and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
1-(4-Methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials, such as polymers and dyes, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: It can inhibit or activate enzymes involved in metabolic pathways, leading to altered cellular functions.
Receptor Modulation: The compound may bind to cellular receptors, modulating signal transduction pathways and affecting cellular responses.
DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes, which can lead to cell death in cancer cells.
The specific molecular targets and pathways involved depend on the biological context and the specific application being studied.
Comparison with Similar Compounds
1-(4-Methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride can be compared with other similar compounds, such as:
1-(4-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole: Lacks the amine group, which may result in different chemical reactivity and biological activity.
1-(4-Methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine: The free base form, which may have different solubility and stability properties compared to the hydrochloride salt.
1-(4-Methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-amine: Substitution of the benzyl group with a phenyl group, which may affect its binding affinity and specificity for molecular targets.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3,5-dimethylpyrazol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O.ClH/c1-9-13(14)10(2)16(15-9)8-11-4-6-12(17-3)7-5-11;/h4-7H,8,14H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFXDYRIPHKHLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)OC)C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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